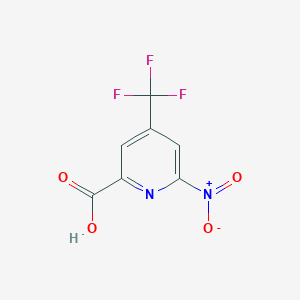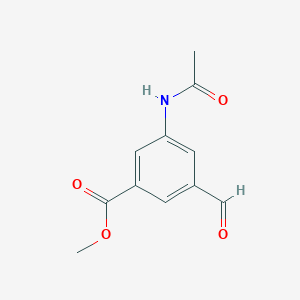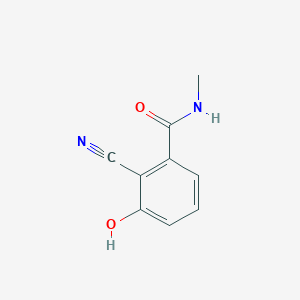
1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF3I. This compound is characterized by the presence of a chloromethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the halogenation of a precursor compound, such as 1-(Chloromethyl)-3-iodobenzene, with trifluoromethylating agents. The reaction conditions typically include the use of a solvent like dichloromethane and a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere, often nitrogen or argon, to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides. Common reagents include sodium azide, potassium thiolate, and sodium methoxide. The major products formed are the corresponding substituted benzene derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically targets the chloromethyl group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the iodine atom to a hydrogen atom, forming 1-(Chloromethyl)-3-(trifluoromethyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. The trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes, allowing for the tracking of biological processes.
Medicine: It is investigated for its potential use in drug development. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and other agricultural products.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition or activation of specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-3-iodo-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-(trifluoromethyl)benzene: This compound lacks the iodine atom, which can significantly alter its reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: The position of the chlorine and trifluoromethyl groups on the benzene ring can affect the compound’s chemical properties and reactivity.
Benzyl chloride: This compound has a similar chloromethyl group but lacks the trifluoromethyl and iodine substituents, making it less reactive in certain chemical reactions.
The presence of the trifluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
1261827-20-6 |
|---|---|
Molekularformel |
C8H5ClF3I |
Molekulargewicht |
320.48 g/mol |
IUPAC-Name |
1-(chloromethyl)-3-iodo-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3I/c9-4-5-1-6(8(10,11)12)3-7(13)2-5/h1-3H,4H2 |
InChI-Schlüssel |
HAVQHJWIZDFUMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


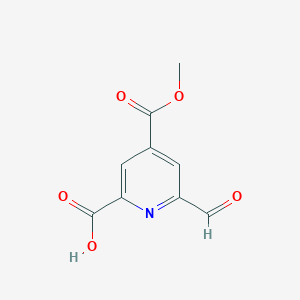
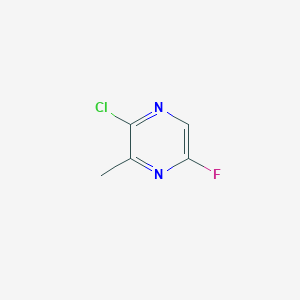

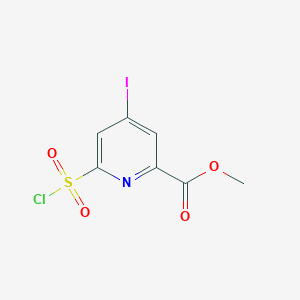


![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)



![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
